dialuminum;iron(3+);hexasulfate

Description

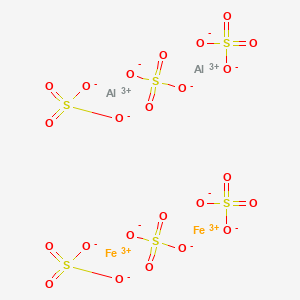

Dialuminum;iron(3+);hexasulfate is an inorganic compound hypothesized to contain aluminum (Al³⁺), iron(III) (Fe³⁺), and six sulfate (SO₄²⁻) groups. For instance, aluminum sulfate (Al₂(SO₄)₃) and iron(III) sulfate (Fe₂(SO₄)₃) are well-documented . A mixed-metal sulfate with Al³⁺ and Fe³⁺ might adopt a formula such as AlFe(SO₄)₃·nH₂O or a double sulfate structure like AlFe(SO₄)₆, depending on hydration and coordination. Hexasulfate anions ([S₆O₁₉]²⁻), observed in compounds like (I₄)[S₆O₁₉], suggest the possibility of complex sulfate networks in such materials .

Properties

CAS No. |

67298-47-9 |

|---|---|

Molecular Formula |

Al2Fe2O24S6 |

Molecular Weight |

742.0 g/mol |

IUPAC Name |

dialuminum;iron(3+);hexasulfate |

InChI |

InChI=1S/2Al.2Fe.6H2O4S/c;;;;6*1-5(2,3)4/h;;;;6*(H2,1,2,3,4)/q4*+3;;;;;;/p-12 |

InChI Key |

KRTJOVUTJZSIBX-UHFFFAOYSA-B |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dialuminum;iron(3+);hexasulfate typically involves the reaction of aluminum sulfate and iron(III) sulfate in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{2Al₂(SO₄)₃ + 3Fe₂(SO₄)₃ → 2Al₂Fe₂(SO₄)₆} ]

Industrial Production Methods

Industrial production of this compound involves large-scale mixing of aluminum sulfate and iron(III) sulfate solutions. The process is carried out in reactors with precise control over temperature, pH, and concentration to achieve high yield and purity of the compound. The resulting product is then filtered, washed, and dried to obtain the final compound in solid form.

Chemical Reactions Analysis

Types of Reactions

Dialuminum;iron(3+);hexasulfate undergoes various chemical reactions, including:

Oxidation: The iron(3+) ions in the compound can undergo oxidation reactions, leading to the formation of higher oxidation states.

Reduction: The compound can be reduced under specific conditions, resulting in the formation of lower oxidation states of iron.

Substitution: The sulfate ions in the compound can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce iron(IV) or iron(V) compounds, while reduction reactions may yield iron(II) compounds.

Scientific Research Applications

Dialuminum;iron(3+);hexasulfate has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions due to its unique combination of aluminum and iron ions.

Biology: The compound is studied for its potential role in biological systems, particularly in processes involving iron metabolism.

Medicine: Research is ongoing to explore the potential use of this compound in medical applications, such as drug delivery and imaging.

Industry: The compound is used in industrial processes, including water treatment and as a coagulant in the production of certain materials.

Mechanism of Action

The mechanism of action of dialuminum;iron(3+);hexasulfate involves its interaction with molecular targets and pathways in various systems. The aluminum and iron ions in the compound can bind to specific sites on enzymes and proteins, influencing their activity and function. The sulfate ions also play a role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aluminum Sulfates

Aluminum Sulfate (Al₂(SO₄)₃) :

Aluminum Sodium Sulfate (AlNa(SO₄)₂) :

Iron(III) Sulfates

- Iron(III) Sulfate (Fe₂(SO₄)₃) :

Mixed-Metal Sulfates

Aluminum Potassium Sulfate (AlK(SO₄)₂) :

Hexacalcium Hexaoxotris[sulfato]dialuminate :

Hexasulfate-Containing Compounds

Rubidium/Ammonium Hexasulfate Salts :

- Sucrose Hexasulfate (Potassium Salt): Formula: C₁₂H₁₄K₆O₂₈S₆ .

Data Tables

Table 1: Key Properties of Selected Sulfates

| Compound | Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Aluminum Sulfate | Al₂(SO₄)₃ | 342.15 | Water treatment, food additive |

| Iron(III) Sulfate | Fe₂(SO₄)₃ | 399.88 | Industrial coagulation |

| Aluminum Sodium Sulfate | AlNa(SO₄)₂·12H₂O | 458.28 | Baking powder pH control |

| Sucrose Hexasulfate (K⁺) | C₁₂H₁₄K₆O₂₈S₆ | 974.43 | Research reagent |

Table 2: Structural Parameters of Hexasulfate Anions

| Compound | S–O Bond Length (pm) | Cation Influence |

|---|---|---|

| (NH₄)₂[S₆O₁₉] | 230.9 | Large cations elongate bonds |

| (I₄)[S₆O₁₉] | 177.6 | Compact cations shorten bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.